molecular formula C11H17ClN2O2S B1520000 [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride CAS No. 71398-49-7

[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride

Cat. No.: B1520000
CAS No.: 71398-49-7
M. Wt: 276.78 g/mol
InChI Key: ZVYKINGCZINYQW-UHFFFAOYSA-N
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Description

[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride is a synthetic organic compound. This molecule is often utilized in chemical research due to its unique structural features and its ability to undergo various chemical reactions. It plays a significant role in medicinal chemistry for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride typically begins with the reaction of 4-chloromethylphenyl sulfone with pyrrolidine. This is followed by the introduction of a methanamine group. The reaction sequence involves several steps, including nucleophilic substitution and reduction reactions.

Industrial Production Methods

On an industrial scale, this compound is produced through an optimized process that includes bulk chemical reactions and purification steps such as recrystallization to ensure high purity and yield. Large-scale synthesis might also employ different solvents and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, which may transform the methanamine group into various oxidized forms.

  • Reduction: : The sulfonyl group can be reduced under strong reducing conditions to form sulfides.

  • Substitution: : Both aromatic and sulfonyl groups can participate in substitution reactions, making it versatile in forming various derivatives.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Such as potassium permanganate.

  • Reducing agents: : Like lithium aluminium hydride.

  • Substitution reagents: : Including halogens and nucleophiles.

Major Products

The reactions typically yield products such as sulfonamides, sulfides, and other derivatives depending on the specific reaction pathway chosen.

Scientific Research Applications

Chemistry

In chemistry, it serves as a building block for the synthesis of more complex molecules and intermediates.

Biology

In biological research, this compound is studied for its potential inhibitory effects on specific enzymes or receptors, contributing to the understanding of various biological pathways.

Medicine

Its structure lends itself to exploration in drug development, particularly in the creation of novel therapeutic agents targeting specific diseases.

Industry

Industrially, it can be used in the manufacturing of specialty chemicals and materials due to its reactive functional groups.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism involves binding to specific molecular targets such as enzymes or receptors, thereby influencing biological pathways. Its sulfonyl and amine groups are particularly crucial in these interactions, facilitating binding and activity modulation.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Pyrrolidine-1-sulfonyl)phenyl]methanol: : Similar in structure but with a hydroxyl group instead of an amine.

  • [4-(Methylsulfonyl)phenyl]methanamine hydrochloride: : Where the pyrrolidine is replaced with a methyl group.

Uniqueness

This article should give you a thorough overview of the compound’s characteristics, methods of preparation, reactions, applications, and comparisons. Let me know if there's anything more specific you'd like to dive into!

Properties

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13;/h3-6H,1-2,7-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYKINGCZINYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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